molecular formula C9H14N2O2 B13602598 6-(1h-Pyrazol-1-yl)hexanoic acid

6-(1h-Pyrazol-1-yl)hexanoic acid

Cat. No.: B13602598
M. Wt: 182.22 g/mol
InChI Key: QTOSTXDKNMCOMF-UHFFFAOYSA-N
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Description

6-(1H-Pyrazol-1-yl)hexanoic acid is an organic compound that features a pyrazole ring attached to a hexanoic acid chain The pyrazole ring is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-Pyrazol-1-yl)hexanoic acid typically involves the formation of the pyrazole ring followed by its attachment to the hexanoic acid chain. One common method is the cyclization of appropriate precursors such as hydrazines and 1,3-diketones under acidic or basic conditions to form the pyrazole ring. This is followed by the alkylation of the pyrazole with a suitable hexanoic acid derivative.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as transition metals or organocatalysts may be employed to enhance the efficiency of the cyclization and alkylation steps. The use of green chemistry principles, such as solvent-free conditions or recyclable catalysts, is also explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

6-(1H-Pyrazol-1-yl)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized to form pyrazole N-oxides.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Pyrazole N-oxides.

    Reduction: Hexanol or hexanal derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

6-(1H-Pyrazol-1-yl)hexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(1H-Pyrazol-1-yl)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of the enzyme’s function. The hexanoic acid chain can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    6-(2-Formyl-5-methyl-1H-pyrrol-1-yl)hexanoic acid: Similar structure but with a pyrrole ring instead of a pyrazole ring.

    2,6-Bis(1H-pyrazol-1-yl)isonicotinic acid: Contains two pyrazole rings attached to a nicotinic acid core.

    6-[1-(1H-pyrazol-1-yl)acetamido]hexanoic acid: Similar structure with an acetamido group instead of a carboxylic acid group.

Uniqueness

6-(1H-Pyrazol-1-yl)hexanoic acid is unique due to its specific combination of a pyrazole ring and a hexanoic acid chain, which imparts distinct chemical and biological properties. The presence of the pyrazole ring allows for versatile chemical modifications, while the hexanoic acid chain enhances its solubility and bioavailability.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

6-pyrazol-1-ylhexanoic acid

InChI

InChI=1S/C9H14N2O2/c12-9(13)5-2-1-3-7-11-8-4-6-10-11/h4,6,8H,1-3,5,7H2,(H,12,13)

InChI Key

QTOSTXDKNMCOMF-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CCCCCC(=O)O

Origin of Product

United States

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